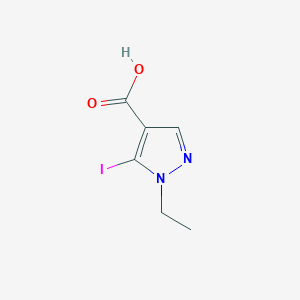
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a β-dicarbonyl compound, followed by iodination and carboxylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation and Reduction: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and coupled products with various functional groups .
Applications De Recherche Scientifique
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive derivative synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid
- 1-ethyl-5-bromo-1H-pyrazole-4-carboxylic acid
- 1-ethyl-5-chloro-1H-pyrazole-4-carboxylic acid
Uniqueness
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific reactions such as halogen exchange or coupling reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .
Propriétés
Formule moléculaire |
C6H7IN2O2 |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
1-ethyl-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Clé InChI |
NQFJGJAYCLOXAK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















